1-(4-Bromobenzyl)pyrrolidine
Overview
Description
The compound "1-(4-Bromobenzyl)pyrrolidine" is a brominated benzyl derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The presence of the bromine atom on the benzyl group makes it a potential candidate for further chemical modifications due to the bromine's reactivity. This compound is structurally related to various other compounds that have been synthesized and studied for their chemical and physical properties, as well as their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to "1-(4-Bromobenzyl)pyrrolidine" involves multiple steps, including the use of sodium borohydride reduction and debenzylation reactions. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, which shares a similar structural motif, was achieved using sodium borohydride reduction of its benzylated precursor followed by debenzylation with hydrogen over palladium on carbon . This method has been shown to be applicable for the synthesis of different N6-substituted analogues, indicating a versatile approach for the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(4-Bromobenzyl)pyrrolidine" has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structures of cognition activators related to pyrrolidine derivatives have been determined, revealing the envelope conformation of the five-membered ring and the presence of inter- and intramolecular hydrogen bonds in some cases . Additionally, the structure of a 4-bromobenzyl-thio-substituted pyridine derivative was confirmed by single-crystal X-ray structure determination .
Chemical Reactions Analysis
The reactivity of the bromobenzyl group in "1-(4-Bromobenzyl)pyrrolidine" allows for various chemical transformations. For example, the synthesis of derivatives by replacing the benzyl bromide with different substituents has been reported, leading to changes in photoluminescent properties . Furthermore, the introduction of amino alcohols in the ring-opening reaction of brominated thiophene dioxide has been described, showcasing the potential for diastereoselective synthesis of complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Bromobenzyl)pyrrolidine" and related compounds have been extensively studied. Schiff base molecules derived from bromobenzyl compounds exhibit specific crystal structures stabilized by hydrogen bonding interactions . The introduction of the bromobenzyl group into pyridine and pyrazinium salts has been shown to influence the type of intermolecular interactions and crystal packing . Additionally, the antifungal activity of bromobenzyl-substituted triazolylpyridine has been reported, highlighting the biological relevance of these compounds .
Scientific Research Applications
Antifungal and Antimicrobial Activities
- Synthesis and Antifungal Activity : A study by Mu et al. (2015) discussed the synthesis of a compound structurally similar to 1-(4-Bromobenzyl)pyrrolidine, exhibiting moderate antifungal activity.
- Microbiological Activity : Research by Miszke et al. (2008) explored the synthesis of pyrrolidine derivatives for bacteriostatic and antituberculosis activity, revealing significant results.
Antioxidant and Anticholinergic Activities
- Antioxidant and Anticholinergic Properties : A study by Rezai et al. (2018) synthesized derivatives of 1-(4-Bromobenzyl)pyrrolidine, showing powerful antioxidant activities and inhibitory effects on cholinergic enzymes.
Radical Scavenging and Antitumor Activities
- Radical Scavenging Activity : Research by Duan et al. (2007) identified brominated phenols with pyrrolidine structures exhibiting potent radical-scavenging activity.
- Antitumor Potential : A study by Fiaux et al. (2005) highlighted the synthesis of functionalized pyrrolidines with inhibitory growth effects on human glioblastoma and melanoma cells.
Chemical Synthesis and Structural Studies
- Chemical Synthesis and Properties : Xie et al. (2003) and Coldham et al. (1997) conducted studies on the synthesis and properties of compounds related to 1-(4-Bromobenzyl)pyrrolidine.
Safety And Hazards
Safety data sheets suggest that “1-(4-Bromobenzyl)pyrrolidine” should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJIGXJYXLVARZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508545 | |
Record name | 1-[(4-Bromophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)pyrrolidine | |
CAS RN |
4897-55-6 | |
Record name | 1-[(4-Bromophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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